molecular formula C22H17N3O2 B11054318 2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile

2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile

Cat. No.: B11054318
M. Wt: 355.4 g/mol
InChI Key: PPUNFGRZTBSISE-CMDGGOBGSA-N
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Description

2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-(4-METHYLBENZOYL)-1-BENZOFURAN-5,6-DICARBONITRILE is a complex organic compound with a unique structure that includes a benzofuran core, a dimethylamino group, and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-(4-METHYLBENZOYL)-1-BENZOFURAN-5,6-DICARBONITRILE typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Group: This step often involves the reaction of the benzofuran intermediate with dimethylamine in the presence of a suitable catalyst.

    Addition of the Cyano Groups: The cyano groups can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Final Coupling Reaction: The final step involves coupling the benzofuran intermediate with 4-methylbenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-(4-METHYLBENZOYL)-1-BENZOFURAN-5,6-DICARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or cyano groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-(4-METHYLBENZOYL)-1-BENZOFURAN-5,6-DICARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-(4-METHYLBENZOYL)-1-BENZOFURAN-5,6-DICARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-(4-METHYLBENZOYL)-1-BENZOFURAN-5,6-DICARBONITRILE
  • 2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-(4-METHYLBENZOYL)-1-BENZOFURAN-5,6-DICARBONITRILE
  • 2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-(4-METHYLBENZOYL)-1-BENZOFURAN-5,6-DICARBONITRILE

Uniqueness

The uniqueness of 2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-(4-METHYLBENZOYL)-1-BENZOFURAN-5,6-DICARBONITRILE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

2-[(E)-2-(dimethylamino)ethenyl]-3-(4-methylbenzoyl)-1-benzofuran-5,6-dicarbonitrile

InChI

InChI=1S/C22H17N3O2/c1-14-4-6-15(7-5-14)22(26)21-18-10-16(12-23)17(13-24)11-20(18)27-19(21)8-9-25(2)3/h4-11H,1-3H3/b9-8+

InChI Key

PPUNFGRZTBSISE-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C(=C3)C#N)C#N)/C=C/N(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C(=C3)C#N)C#N)C=CN(C)C

Origin of Product

United States

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